molecular formula C14H18O4 B14433170 Dimethyl dodeca-2,10-diynedioate CAS No. 80220-91-3

Dimethyl dodeca-2,10-diynedioate

Cat. No.: B14433170
CAS No.: 80220-91-3
M. Wt: 250.29 g/mol
InChI Key: IVHKGOXYIAJJLY-UHFFFAOYSA-N
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Description

Dimethyl dodeca-2,10-diynedioate (CAS: Not explicitly provided in evidence) is a synthetic aliphatic diester characterized by a 12-carbon chain (dodeca) with triple bonds (yne) at positions 2 and 10. Its structure comprises two methyl ester groups at the termini of the diyne chain. This compound is of interest in organic synthesis, material science, and pharmaceutical research due to its conjugated triple bonds, which may confer unique reactivity or photophysical properties.

Properties

CAS No.

80220-91-3

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

dimethyl dodeca-2,10-diynedioate

InChI

InChI=1S/C14H18O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-8H2,1-2H3

InChI Key

IVHKGOXYIAJJLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCCCCCCC#CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl dodeca-2,10-diynedioate typically involves the esterification of dodeca-2,10-diynedioic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

Dodeca-2,10-diynedioic acid+2MethanolH2SO4Dimethyl dodeca-2,10-diynedioate+2Water\text{Dodeca-2,10-diynedioic acid} + 2 \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{Water} Dodeca-2,10-diynedioic acid+2MethanolH2​SO4​​Dimethyl dodeca-2,10-diynedioate+2Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl dodeca-2,10-diynedioate can undergo various chemical reactions, including:

    Oxidation: The triple bonds in the compound can be oxidized to form diketones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Dimethyl dodeca-2,10-diynedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl dodeca-2,10-diynedioate depends on its interaction with various molecular targets. The ester groups can undergo hydrolysis to release dodeca-2,10-diynedioic acid, which can then interact with biological molecules. The triple bonds in the compound can also participate in cycloaddition reactions, forming new cyclic structures that may exhibit biological activity.

Comparison with Similar Compounds

Key Observations :

  • DMF is pharmacologically active, with proven efficacy in MS via immunomodulation and oxidative stress reduction . Its α,β-unsaturated ester group is critical for Nrf2 activation, a mechanism absent in saturated analogs like diethyl dodecanedioate.
  • Diethyl dodecanedioate, a saturated analog, lacks therapeutic relevance but is used industrially.

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